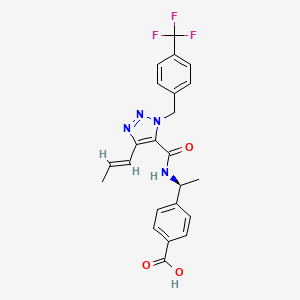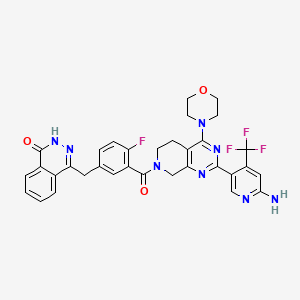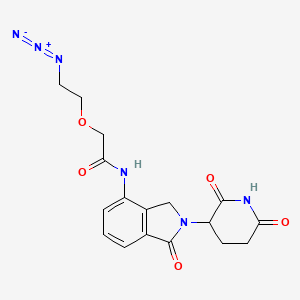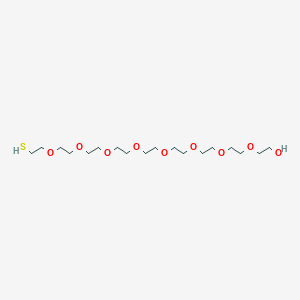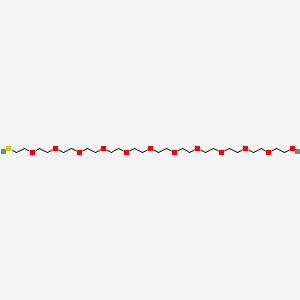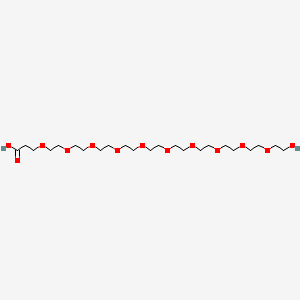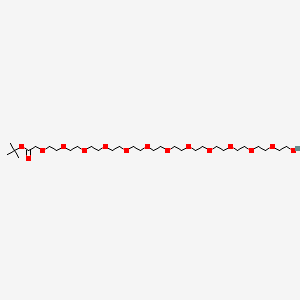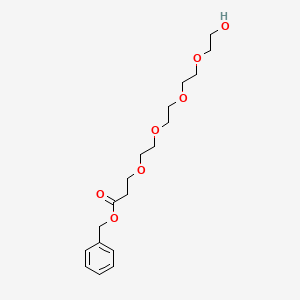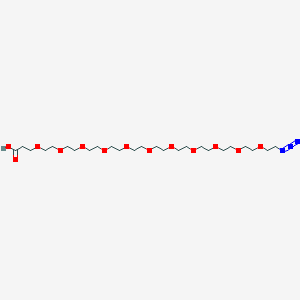
Azido-PEG11-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG11-acid is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The azide group is introduced to the PEG chain, which is then functionalized with a terminal carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The PEG spacer increases the aqueous solubility of the resulting compound, making it suitable for various applications .
化学反应分析
Types of Reactions
Azido-PEG11-acid undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne groups to form stable triazole linkages
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups
Common Reagents and Conditions
Reagents: Copper catalysts, alkyne-containing molecules, DBCO, BCN.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature, to ensure high efficiency and yield
Major Products
The major products formed from these reactions are triazole linkages, which are stable and useful in various applications, including the synthesis of PROTACs .
科学研究应用
Azido-PEG11-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules
Biology: Facilitates the selective degradation of target proteins within cells, making it valuable in proteomics and cell biology research
Medicine: Used in the development of targeted therapy drugs, particularly in the synthesis of PROTACs for cancer treatment
Industry: Employed in the production of polyethylene glycol-based materials and nanoparticles
作用机制
Azido-PEG11-acid exerts its effects through the formation of stable triazole linkages via click chemistry reactions. These linkages enable the connection of two ligands in PROTACs, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This interaction facilitates the selective degradation of the target protein via the ubiquitin-proteasome system .
相似化合物的比较
Similar Compounds
- Azido-PEG1-acid
- Azido-PEG2-acid
- Azido-PEG3-acid
- Azido-PEG4-acid
- Azido-PEG5-acid
- Azido-PEG6-acid
- Azido-PEG7-acid
- Azido-PEG8-acid
- Azido-PEG9-acid
- Azido-PEG10-acid
- Azido-PEG12-acid
- Azido-PEG24-acid
- Azido-PEG36-acid
Uniqueness
Azido-PEG11-acid is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for various applications. Its ability to form stable triazole linkages through click chemistry makes it particularly valuable in the synthesis of PROTACs and other complex molecules .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N3O13/c26-28-27-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-25(29)30/h1-24H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICJSXBZHPICON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N3O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
